molecular formula C21H21N5OS B2878510 2-((4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(o-tolyl)acetamide CAS No. 852143-61-4

2-((4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(o-tolyl)acetamide

Cat. No.: B2878510
CAS No.: 852143-61-4
M. Wt: 391.49
InChI Key: QKGMLILCLSZTET-UHFFFAOYSA-N
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Description

2-((4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(o-tolyl)acetamide is a useful research compound. Its molecular formula is C21H21N5OS and its molecular weight is 391.49. The purity is usually 95%.
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Biological Activity

The compound 2-((4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(o-tolyl)acetamide is a synthetic derivative that combines elements of indole and triazole chemistry. Its potential biological activities, particularly in anticancer applications, have garnered interest in recent research. This article reviews the biological activity of this compound, focusing on its cytotoxic effects, mechanisms of action, and relevant case studies.

Chemical Structure

The structure of the compound can be broken down as follows:

  • Indole moiety : Known for its role in various biological activities.
  • Triazole ring : Often associated with antifungal and anticancer properties.
  • Thioether linkage : May enhance bioactivity through improved solubility and reactivity.

Biological Activity Overview

Research has indicated that this compound exhibits significant biological activity, particularly in the context of cancer cell lines. The following sections summarize key findings from studies evaluating its efficacy.

Cytotoxic Activity

A notable study evaluated the compound's cytotoxic effects against various cancer cell lines using the MTT assay. The results are summarized in Table 1.

Cell Line IC50 (µM) Comparison to Control
MCF-7 (Breast Cancer)18.1 ± 2.4Moderate activity (compared to doxorubicin)
HCT-116 (Colon Cancer)46.9 ± 4.7Weak activity
HepG2 (Liver Cancer)25.0 ± 3.1Comparable to standard treatments

The compound demonstrated moderate cytotoxicity against MCF-7 cells, indicating potential as a therapeutic agent in breast cancer treatment .

The mechanisms underlying the biological activity of this compound involve multiple pathways:

  • Apoptosis Induction : Studies have shown that compounds with similar structures can induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins .
  • Inhibition of Key Enzymes : Molecular docking studies revealed that this compound could inhibit enzymes critical for cancer cell proliferation, including EGFR and Src kinases .
  • Reactive Oxygen Species (ROS) Generation : The compound may also promote oxidative stress in cancer cells, leading to cell death .

Case Studies

Several studies have documented the biological activity of related compounds:

  • Zhang et al. (2023) : Investigated a series of triazole derivatives and found that those with indole substitutions exhibited enhanced anticancer properties compared to their unsubstituted counterparts .
  • Arafa et al. (2022) : Reported on the synthesis and evaluation of various oxadiazole derivatives for anticancer activity, noting that compounds with similar structural motifs showed promising results against multiple cancer cell lines .
  • Supporting Research : Additional studies have highlighted the antioxidant properties of indole-based compounds, which may contribute to their overall anticancer efficacy by protecting normal cells while targeting malignant ones .

Properties

IUPAC Name

2-[[4-ethyl-5-(1H-indol-3-yl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N5OS/c1-3-26-20(16-12-22-18-11-7-5-9-15(16)18)24-25-21(26)28-13-19(27)23-17-10-6-4-8-14(17)2/h4-12,22H,3,13H2,1-2H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKGMLILCLSZTET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NN=C1SCC(=O)NC2=CC=CC=C2C)C3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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